Lumateperone - 313368-91-1

Lumateperone

Catalog Number: EVT-270151
CAS Number: 313368-91-1
Molecular Formula: C24H28FN3O
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lumateperone tosylate (also known as ITI-007, ITI-722) is a novel antipsychotic compound classified as a first-in-class agent due to its unique synergistic modulation of multiple neurotransmitter systems. Its primary role in scientific research lies in its potential therapeutic applications for various neuropsychiatric disorders, including schizophrenia and bipolar depression.

Synthesis Analysis

One novel synthesis pathway for a late-stage tetracyclic key intermediate of lumateperone begins with commercially available quinoxaline. The process involves reacting 1-trifluoroacetyl-4-aminoquinoxaline with ethyl 4-oxopiperidine-1-carboxylate through a Fischer indole synthesis to construct the tetracyclic skeleton. This approach offers potential for scalability due to its use of inexpensive starting materials, efficient synthetic steps, and avoidance of borane-based reductions.

Molecular Structure Analysis

Lumateperone tosylate, with the chemical formula C24H29FN3O⋅C7H7O3S, crystallizes in the monoclinic crystal system with the space group C2. Its unit cell parameters are a = 15.5848(10) Å, b = 6.0700(4) Å, c = 31.3201(14) Å, and β = 96.544(5)°. This data, derived from X-ray powder diffraction and single-crystal X-ray diffraction analyses, reveals a preferred orientation in the [] direction.

Mechanism of Action

Lumateperone exhibits a multifaceted mechanism of action, setting it apart from other antipsychotics. It acts as a potent antagonist at serotonin 5-HT2A receptors and demonstrates a unique interaction with dopamine receptors, displaying presynaptic partial agonism and postsynaptic antagonism at D2 receptors. , , , This dual activity profile on dopamine receptors is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects. Additionally, lumateperone acts as an indirect modulator of glutamatergic neurotransmission by enhancing N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor activity via the mammalian target of rapamycin (mTOR) pathway. , , This glutamatergic modulation is hypothesized to further contribute to its antipsychotic and potential antidepressant effects.

Applications
  • Schizophrenia Treatment Mechanisms: Studying its intricate interactions with dopamine, serotonin, and glutamate systems enhances understanding of schizophrenia pathophysiology and potential therapeutic targets. ,
  • Bipolar Depression Treatment: Research investigates its efficacy in managing depressive episodes associated with bipolar I and II disorders, exploring its potential as monotherapy or adjunctive therapy with mood stabilizers. ,
  • Novel Antipsychotic Development: Its unique receptor binding profile and favorable safety profile make it a template for developing new antipsychotics with improved efficacy and fewer side effects. ,
  • Treatment of Other Neuropsychiatric Conditions: Research explores its potential in managing conditions like agitation in dementia, sleep disturbances, and personality disorders. ,
Future Directions
  • Exploration of New Applications: Investigating its potential in managing other neuropsychiatric conditions, such as autism spectrum disorder with intermittent explosive disorder, and exploring its antiviral properties, as suggested in a computational study examining its interaction with the Ebola virus S-protein, could reveal novel therapeutic applications. ,

Dopamine

  • Compound Description: Dopamine is a naturally occurring neurotransmitter that plays a crucial role in various brain functions, including movement, motivation, reward, and cognition. [, , , , , , , , , , , , , , , , , , , ]
  • Relevance: Lumateperone interacts with dopamine receptors, particularly the D2 receptor, exhibiting a unique profile of partial agonism at presynaptic receptors and antagonism at postsynaptic receptors. [, , , , , , , , , , , ] This interaction with the dopamine system is central to lumateperone's therapeutic effects in schizophrenia and bipolar disorder. Unlike many antipsychotics that primarily block D2 receptors, lumateperone's balanced approach aims to modulate dopamine activity without completely inhibiting it.

Quinpirole

  • Compound Description: Quinpirole is a synthetic dopamine agonist with high selectivity for D2 and D3 receptors. []
  • Relevance: In several studies, quinpirole is used as a reference compound to assess the intrinsic efficacy of lumateperone at D2 receptors. [] By comparing the ability of lumateperone to antagonize quinpirole-induced effects, researchers were able to characterize its partial agonist and antagonist properties at the D2 receptor.

Haloperidol

  • Compound Description: Haloperidol is a first-generation antipsychotic known for its potent D2 receptor antagonism. []
  • Relevance: Haloperidol serves as a comparator to lumateperone in studies investigating D2 receptor antagonist activity. [] While both compounds exhibit D2 receptor antagonism, lumateperone's unique presynaptic partial agonist activity differentiates it, potentially contributing to a lower risk of extrapyramidal side effects compared to haloperidol.

Aripiprazole

  • Compound Description: Aripiprazole is a second-generation antipsychotic classified as a D2 receptor partial agonist. [, , , , , , , ]
  • Relevance: Aripiprazole shares lumateperone's partial agonist activity at D2 receptors, although their intrinsic efficacies differ. [, , , , ] Both are often categorized as "third-generation antipsychotics" due to this shared mechanism. Comparative studies highlight lumateperone's potentially improved safety and tolerability profile, particularly regarding metabolic effects and extrapyramidal symptoms.

Brexpiprazole

  • Compound Description: Brexpiprazole is another second-generation antipsychotic exhibiting partial agonism at D2 receptors. [, , , , , , ]
  • Relevance: Similar to aripiprazole, brexpiprazole serves as a comparative agent to lumateperone in studies evaluating D2 receptor interactions and clinical outcomes. [, , , , ] While both drugs are D2 partial agonists, lumateperone consistently demonstrates a lower risk of weight gain and metabolic disturbances in clinical trials.

Bifeprunox

  • Compound Description: Bifeprunox is a second-generation antipsychotic with partial agonist activity at D2 receptors and additional activity at serotonin receptors. []
  • Relevance: Bifeprunox is included in studies comparing the intrinsic efficacy of various D2 receptor partial agonists, including lumateperone. [] Despite sharing the partial agonist mechanism, bifeprunox differs from lumateperone in its overall receptor profile and is not as extensively studied for bipolar depression.

Risperidone

  • Compound Description: Risperidone is a widely used second-generation antipsychotic known for its antagonist activity at D2 and 5-HT2A receptors. [, , , , , , , , , ]
  • Relevance: Risperidone frequently serves as an active comparator to lumateperone in clinical trials assessing efficacy, safety, and tolerability in schizophrenia treatment. [, , , , , , , , , ] These studies consistently highlight lumateperone's favorable metabolic profile and reduced risk of extrapyramidal side effects compared to risperidone.

Cariprazine

  • Compound Description: Cariprazine is a second-generation antipsychotic with partial agonist activity at D2 and D3 receptors. [, , ]

Lurasidone

  • Compound Description: Lurasidone is a second-generation antipsychotic with antagonist activity at D2 and 5-HT7 receptors and partial agonist activity at 5-HT1A receptors. [, , ]
  • Relevance: Lurasidone, alongside other second-generation antipsychotics, is frequently compared to lumateperone in studies evaluating efficacy and tolerability. [, , ] The comparisons often focus on weight gain, metabolic parameters, and extrapyramidal symptoms, areas where lumateperone demonstrates a potentially advantageous profile.

Olanzapine

  • Compound Description: Olanzapine is a second-generation antipsychotic known for its antagonist activity at various dopamine and serotonin receptors. [, , ]
  • Relevance: Olanzapine serves as a comparator to lumateperone in studies investigating antipsychotic efficacy and metabolic effects. [, , ] While olanzapine is effective in treating schizophrenia, it carries a higher risk of weight gain and metabolic disturbances compared to lumateperone.

Quetiapine

  • Compound Description: Quetiapine is a second-generation antipsychotic with antagonist activity at multiple dopamine and serotonin receptors. [, , ]
  • Relevance: Studies comparing lumateperone to quetiapine focus on their efficacy and tolerability in managing bipolar depression and schizophrenia. [, , ] Although both drugs are used in these conditions, lumateperone's unique pharmacology and favorable side effect profile suggest it may be a valuable alternative for specific patient populations.

N-Acetyl-Cysteine (NAC)

  • Compound Description: N-Acetyl-Cysteine (NAC) is a precursor to glutathione, a critical antioxidant in the brain. []
  • Relevance: Studies have explored the potential benefits of NAC in early psychosis patients. [] While not structurally related to lumateperone, NAC's role in modulating oxidative stress and potential benefits in early schizophrenia highlight an area of ongoing research that may complement the therapeutic strategies employed by lumateperone.

Properties

CAS Number

313368-91-1

Product Name

Lumateperone

IUPAC Name

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one

Molecular Formula

C24H28FN3O

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21-/m0/s1

InChI Key

HOIIHACBCFLJET-SFTDATJTSA-N

SMILES

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Solubility

Soluble in DMSO

Synonyms

ITI-007
ITI-722
lumateperone
lumateperone tosylate

Canonical SMILES

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Isomeric SMILES

CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.